BCN-Osu
Overview
Description
BCN-Osu, also known as (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl Succinimidyl Carbonate, is a functionalized cyclooctyne derivative. It is widely used in bioconjugation and click chemistry applications due to its ability to react with azide-tagged biomolecules under copper-free conditions .
Mechanism of Action
Biochemical Pathways
. This suggests that BCN-Osu may play a role in protein synthesis and modification pathways, where it can be used to label and track the incorporation of specific amino acids.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of biomolecules. By attaching to amine groups in these molecules, this compound allows for the addition of a cyclooctyne moiety. This modification can be used for various purposes, such as tracking the incorporation of specific amino acids into proteins .
Biochemical Analysis
Biochemical Properties
BCN-Osu plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. It interacts with primary amines present in proteins, peptides, and other biomolecules through its succinimidyl ester group. This interaction results in the formation of stable amide bonds, allowing for the efficient labeling and modification of biomolecules. This compound is particularly useful in the labeling of azide-tagged biomolecules, enabling the study of various biochemical processes without the need for copper catalysts .
Cellular Effects
This compound influences various cellular processes by enabling the targeted labeling and modification of biomolecules within cells. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or other biomolecules. The ability of this compound to react with azide-tagged biomolecules allows researchers to investigate the dynamics of cellular processes in real-time, providing valuable insights into cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines in biomolecules. The succinimidyl ester group of this compound forms a covalent bond with the amine group, resulting in the formation of a stable amide bond. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules. Additionally, this compound can react with azide-tagged biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling copper-free click chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that this compound can maintain its labeling efficiency for extended periods, although some degradation may occur. Researchers should consider the stability of this compound when designing experiments to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound can efficiently label target biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects due to its reactivity with primary amines in non-target biomolecules. It is essential to optimize the dosage of this compound in animal studies to achieve the desired labeling efficiency while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include the conjugation of biomolecules through amide bond formation. The succinimidyl ester group of this compound reacts with primary amines in proteins, peptides, and other biomolecules, resulting in the formation of stable amide bonds. This reaction is crucial for the efficient labeling and modification of biomolecules, enabling the study of various metabolic processes. This compound does not significantly alter metabolic flux or metabolite levels, making it a valuable tool for studying metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, depending on the targeting signals or post-translational modifications present in the target biomolecules. The efficient transport and distribution of this compound within cells and tissues enable its use in various biochemical and cellular studies .
Subcellular Localization
The subcellular localization of this compound is determined by the targeting signals or post-translational modifications present in the target biomolecules. This compound can be directed to specific compartments or organelles within the cell, allowing for the selective labeling and modification of biomolecules in distinct subcellular locations. This property of this compound is particularly useful for studying the spatial dynamics of cellular processes and the functional roles of biomolecules in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-Osu is synthesized from N,N’-Disuccinimidyl carbonate and BCN-OH. The reaction involves dissolving (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol and N,N’-Disuccinimidyl carbonate in acetonitrile under a nitrogen atmosphere. Triethylamine is added, and the reaction is stirred overnight at room temperature. The product is then purified using a silica flash column .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
BCN-Osu primarily undergoes cycloaddition reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-functionalized compounds. The reactions are typically carried out in organic solvents such as acetonitrile or dimethylformamide at room temperature .
Major Products Formed
The major products formed from reactions involving this compound are cycloadducts, where the BCN moiety is covalently linked to the azide-functionalized compound. This results in stable bioconjugates that are useful in various applications .
Scientific Research Applications
BCN-Osu has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: This compound is utilized in the production of advanced materials and nanotechnology applications.
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne (DBCO): Another cyclooctyne derivative used in copper-free click chemistry.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: A derivative with a polyethylene glycol spacer for enhanced solubility and biocompatibility.
Dibenzocyclooctyne-amine: A cyclooctyne derivative with an amine functional group for further chemical modifications.
Uniqueness of BCN-Osu
This compound is unique due to its high reactivity and efficiency in copper-free click chemistry. Its ability to form stable bioconjugates without the need for a copper catalyst makes it particularly valuable for biological and medical applications, where copper can be toxic .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDJYHCSCYLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426827-79-3 | |
Record name | rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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